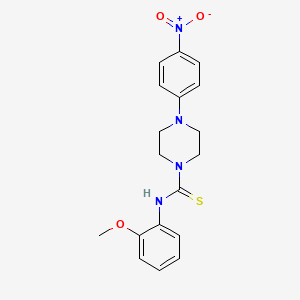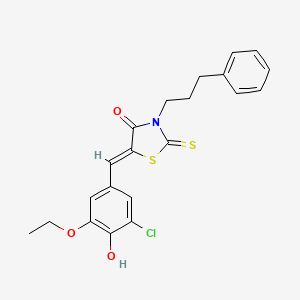![molecular formula C20H24N2O3S B4023597 2-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE](/img/structure/B4023597.png)
2-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE
Overview
Description
2-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for the development of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which provides pyrrolidines in good to excellent yields . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols can be employed to activate the hydroxyl group and form pyrrolidines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The pyrrolidine ring’s sp3-hybridization allows for diverse functionalization, making it a versatile scaffold for further chemical modifications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by using electrophilic or nucleophilic reagents, depending on the desired functional group transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2-one derivatives, while reduction can lead to the formation of pyrrolidine-2,5-diones . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and selectivity.
Scientific Research Applications
2-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a scaffold for developing new drugs with target selectivity and improved pharmacokinetic properties . The compound’s ability to interact with biological targets makes it valuable for studying enzyme inhibition, receptor binding, and other biochemical processes .
In biology, this compound can be used to investigate cellular pathways and molecular mechanisms, providing insights into disease pathology and potential therapeutic interventions. In the industrial sector, it can be employed in the synthesis of advanced materials and specialty chemicals, contributing to the development of innovative products and technologies .
Mechanism of Action
The mechanism of action of 2-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and spatial orientation play a crucial role in determining the compound’s binding affinity and selectivity . By modulating the activity of these targets, the compound can exert various biological effects, including enzyme inhibition, receptor antagonism, and signal transduction modulation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and substitution patterns.
Uniqueness: What sets this compound apart is its unique combination of the pyrrolidine ring with a phenyl and butanamide moiety. This structural arrangement enhances its pharmacophore space exploration and contributes to its distinct biological profile . The compound’s ability to undergo diverse chemical reactions and its potential for functionalization make it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-19(16-8-4-3-5-9-16)20(23)21-17-10-12-18(13-11-17)26(24,25)22-14-6-7-15-22/h3-5,8-13,19H,2,6-7,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTDEUMPEXILTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(4-acetamidophenoxy)-8-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B4023517.png)

![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4023530.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4023535.png)
![2-(2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B4023538.png)
![4,4'-[1,4-piperazinediylbis(2-oxo-2,1-ethanediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4023556.png)

![4-({[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4023565.png)
![N-cyclohexyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4023573.png)
![ethyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4023586.png)


![N-(1-{[5-(2-chlorophenyl)-2-furyl]methyl}piperidin-4-yl)methanesulfonamide](/img/structure/B4023605.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023621.png)
